Ethyl 5-[(2-ethoxy-2-oxoethyl)amino]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-4-carboxylate
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Overview
Description
Ethyl 5-[(2-ethoxy-2-oxoethyl)amino]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-4-carboxylate is a complex organic compound with a unique structure that includes a thiazole ring, an ethoxy group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-[(2-ethoxy-2-oxoethyl)amino]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-4-carboxylate typically involves multiple steps. One common method includes the reaction of tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate with hydrazine hydrate in absolute ethanol under reflux conditions . The reaction is monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[(2-ethoxy-2-oxoethyl)amino]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydrothiazole derivatives.
Scientific Research Applications
Ethyl 5-[(2-ethoxy-2-oxoethyl)amino]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 5-[(2-ethoxy-2-oxoethyl)amino]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways and inhibition of key enzymes.
Comparison with Similar Compounds
Ethyl 5-[(2-ethoxy-2-oxoethyl)amino]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-4-carboxylate can be compared with similar compounds such as:
- Ethyl 5-[(2-ethoxy-2-oxoethyl)amino]-5-oxopentylsulfanyl-9H-purin-6-ylsulfanylpentanoate
- 2-[(2-ethoxy-2-oxoethyl)sulfanyl]methylfuran-3-carboxylates
These compounds share structural similarities but differ in their specific functional groups and biological activities
Properties
CAS No. |
87978-04-9 |
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Molecular Formula |
C10H14N2O4S2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
ethyl 5-[(2-ethoxy-2-oxoethyl)amino]-2-sulfanylidene-3H-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C10H14N2O4S2/c1-3-15-6(13)5-11-8-7(9(14)16-4-2)12-10(17)18-8/h11H,3-5H2,1-2H3,(H,12,17) |
InChI Key |
WRGYIFHCAICILO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC1=C(NC(=S)S1)C(=O)OCC |
Origin of Product |
United States |
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